molecular formula C11H14N2O B1530145 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 1337246-46-4

1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No. B1530145
CAS RN: 1337246-46-4
M. Wt: 190.24 g/mol
InChI Key: UBTOHKCMZLCVOK-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the CAS Number: 1337246-46-4 . Its IUPAC name is 1-acetyl-1,2,3,4-tetrahydro-4-quinolinamine . It is in the form of a powder .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular weight of this compound is 190.24 . The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-7-6-10(12)9-4-2-3-5-11(9)13/h2-5,10H,6-7,12H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacological Evaluation and Drug Synthesis

Tetrahydroquinoline derivatives have been extensively studied for their pharmacological properties. Research indicates that structural modifications, such as the incorporation of specific substituents into the tetrahydroquinoline scaffold, can result in compounds with notable antidepressant actions. For instance, derivatives with ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton exhibit marked antidepressant activity. This class of compounds has shown various effects in biological testing, including the ability to decrease spontaneous motility in mice or exert no effect on it, highlighting their potential for therapeutic applications in mental health disorders (Zára-Kaczián et al., 1986).

Organic Synthesis and Chemical Transformations

Tetrahydroquinolines are also pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. They participate in redox-neutral annulations with ortho-cyanomethylbenzaldehydes, facilitated by acetic acid, leading to β-aminonitriles that can be further transformed into β-aminoalcohols. These reactions exemplify the utility of tetrahydroquinolines in amine α-C-H bond functionalization, providing a method for synthesizing diverse molecular architectures with potential biological activity (Paul et al., 2020).

Anticancer Research

Research into 4-aminoquinoline derivatives has revealed their cytotoxic effects on various human breast tumor cell lines. The structure-activity relationship studies suggest that these compounds, through specific structural modifications, can lead to potent anticancer agents. Notably, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound against certain breast cancer cell lines, offering a foundation for the development of new anticancer drugs (Zhang et al., 2007).

Material Science and Catalysis

Tetrahydroquinolines play a role in material science and catalysis, demonstrating the versatility of these compounds beyond pharmaceutical applications. For example, catalytic processes involving tetrahydroquinolines have been developed for the enantioselective synthesis of compounds bearing a C4 stereocenter, showcasing their importance in asymmetric synthesis and the production of chiral molecules with potential applications in various industries (Chen et al., 2013).

Safety and Hazards

The safety information for 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-7-6-10(12)9-4-2-3-5-11(9)13/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTOHKCMZLCVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337246-46-4
Record name 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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